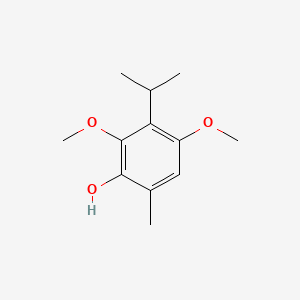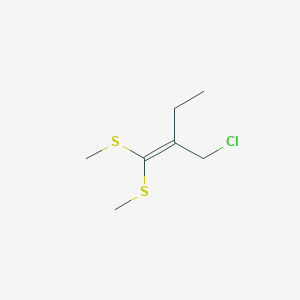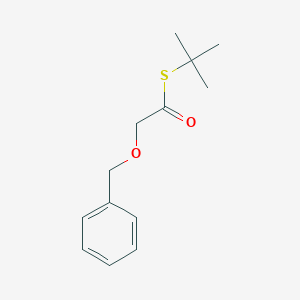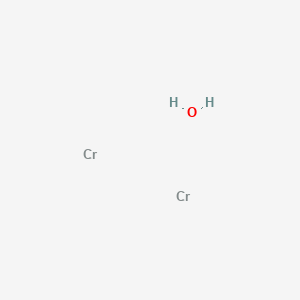
Gold(1+) bromo(oxo)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold(1+) bromo(oxo)methanide is an organometallic compound that features a gold atom in the +1 oxidation state, bonded to a bromine atom and an oxomethanide group
准备方法
Synthetic Routes and Reaction Conditions
Gold(1+) bromo(oxo)methanide can be synthesized through several methods. One common approach involves the reaction of gold(I) chloride with a suitable brominating agent in the presence of an oxomethanide precursor. The reaction typically occurs under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation of the gold(I) center.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and allows for large-scale production. The use of automated systems can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Gold(1+) bromo(oxo)methanide undergoes various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to elemental gold or other gold(I) species.
Substitution: The bromine atom can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Nucleophiles such as thiols or phosphines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) bromide, while substitution reactions can produce various gold(I) complexes with different ligands.
科学研究应用
Gold(1+) bromo(oxo)methanide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes at the molecular level.
Medicine: Gold compounds, including this compound, are being investigated for their potential therapeutic effects, particularly in the treatment of cancer and rheumatoid arthritis.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
作用机制
The mechanism by which Gold(1+) bromo(oxo)methanide exerts its effects involves the interaction of the gold(I) center with various molecular targets. In catalysis, the gold(I) center can activate substrates by coordinating to electron-rich sites, facilitating bond formation or cleavage. In biological systems, the compound may interact with proteins or nucleic acids, altering their function and leading to therapeutic effects.
相似化合物的比较
Gold(1+) bromo(oxo)methanide can be compared with other gold(I) compounds, such as gold(I) chloride and gold(I) thiolate complexes. While all these compounds feature gold in the +1 oxidation state, this compound is unique due to the presence of the oxomethanide group, which imparts distinct reactivity and stability. Similar compounds include:
Gold(I) chloride: Used in catalysis and as a precursor for other gold compounds.
Gold(I) thiolate complexes: Known for their stability and use in medicinal chemistry.
属性
CAS 编号 |
134789-10-9 |
|---|---|
分子式 |
CAuBrO |
分子量 |
304.88 g/mol |
IUPAC 名称 |
bromomethanone;gold(1+) |
InChI |
InChI=1S/CBrO.Au/c2-1-3;/q-1;+1 |
InChI 键 |
SEHNENDZBMDRHK-UHFFFAOYSA-N |
规范 SMILES |
[C-](=O)Br.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)


![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)

silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)



